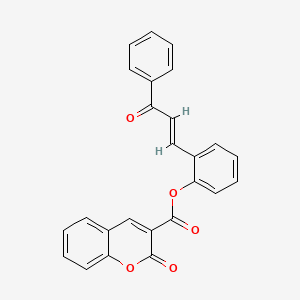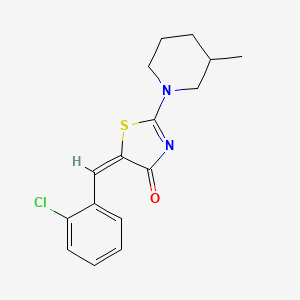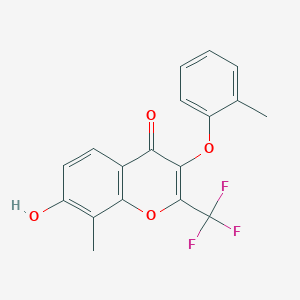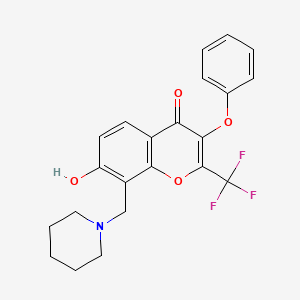![molecular formula C15H10BrNOS B5909948 2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5909948.png)
2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol” is a chemical compound that contains a quinolinol group attached to a vinyl-substituted thiophene . The thiophene ring is a five-membered heterocycle containing one sulfur atom . This compound is likely to be used in laboratory settings .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, which could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound includes a quinolinol group, a vinyl group, and a thiophene ring with a bromine substituent . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom could potentially make the compound relatively heavy and polar .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol, focusing on six unique fields:
Pharmaceutical Applications
2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol: has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery. Research has indicated its potential as an antimicrobial agent, showing activity against a range of bacterial and fungal pathogens . Additionally, its quinoline core is known for its antimalarial properties, suggesting possible applications in treating malaria .
Organic Electronics
The compound’s conjugated system, which includes the thienyl and quinolinol moieties, makes it suitable for use in organic electronics. It can be utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These applications benefit from the compound’s ability to facilitate charge transport and its stability under operational conditions .
Catalysis
In the field of catalysis, 2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol can serve as a ligand in metal-catalyzed reactions. Its ability to coordinate with metal ions enhances the efficiency of catalytic processes. This is particularly useful in cross-coupling reactions and other organic transformations where precise control over reaction conditions is required .
Material Science
The compound’s structural properties make it a valuable component in material science. It can be incorporated into polymers to enhance their mechanical and thermal properties. Additionally, its ability to form stable complexes with metals can be exploited in the development of advanced materials for various industrial applications .
Analytical Chemistry
In analytical chemistry, 2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol can be used as a reagent for the detection and quantification of metal ions. Its high affinity for certain metals allows for the development of sensitive and selective analytical methods. This is particularly useful in environmental monitoring and quality control in various industries .
Biological Imaging
The compound’s fluorescent properties make it suitable for use in biological imaging. It can be used as a fluorescent probe to visualize cellular structures and processes. This application is valuable in biomedical research, where accurate imaging is crucial for understanding biological mechanisms and disease pathology .
Would you like to explore more applications or need further details on any of these fields?
Future Directions
properties
IUPAC Name |
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-14-9-8-12(19-14)7-6-11-5-4-10-2-1-3-13(18)15(10)17-11/h1-9,18H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQOBCQQVGVHDH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(5-Bromo-2-thienyl)vinyl]quinolin-8-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B5909892.png)

![5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909902.png)
![5-(2,5-dimethoxybenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909912.png)
![2-furaldehyde [3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909913.png)
![2,4-dimethoxybenzaldehyde [5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909914.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5909917.png)

![ethyl 2,3-dimethyl-4-oxo-4,5-dihydrothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-6-carboxylate](/img/structure/B5909940.png)
